molecular formula C19H20N2O6 B2847464 methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 315671-32-0

methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2847464
CAS No.: 315671-32-0
M. Wt: 372.377
InChI Key: ORGMGHFJVYOATB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydro-4H-chromene family, characterized by a bicyclic structure with a fused cyclohexenone and pyran ring. Key features include:

  • 2-Nitrophenyl group at position 4, introducing electron-withdrawing effects and steric bulk.
  • Methyl ester at position 3, influencing solubility and metabolic stability.
  • 7,7-Dimethyl substituents, enhancing ring rigidity and conformational stability.

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-6-4-5-7-11(10)21(24)25/h4-7,14H,8-9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMGHFJVYOATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to Chromene Derivatives

Multicomponent Reaction Strategies

The target compound is synthesized via a one-pot, three-component reaction involving:

  • 2-Nitrobenzaldehyde as the aromatic aldehyde component.
  • Methyl cyanoacetate as the activated methylene donor.
  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the enolizable diketone.

This reaction follows a domino sequence of Knoevenagel condensation , Michael addition , and cyclization (Figure 1). The Knoevenagel step forms an α,β-unsaturated intermediate between the aldehyde and methyl cyanoacetate, which undergoes Michael addition with dimedone. Subsequent cyclization yields the chromene core.

Catalytic Systems and Reaction Optimization

Nano-Kaoline/BF3/Fe3O4 Catalysis

A solvent-free protocol using nano-kaoline/BF3/Fe3O4 (0.1 g catalyst loading) at 70°C achieves 92% yield in 60 minutes. The magnetic catalyst enables easy recovery via external magnets, with no leaching observed in hot filtration tests. Key advantages include:

  • Reusability : The catalyst retains activity for ≥5 cycles.
  • Eco-friendliness : Eliminates toxic solvents.
Table 1: Optimization of Catalyst Loading (Nano-Kaoline/BF3/Fe3O4)
Catalyst (g) Temperature (°C) Time (min) Yield (%)
0.008 70 120 60
0.05 70 75 79
0.1 70 60 92

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-doped GOQDs (30 mg) in ethanol under reflux yield 98% product in <2 hours. The catalyst’s high surface area and nitrogen-sulfur doping enhance electrophilic activation of the aldehyde.

CuFe2O4@Starch Bionanocatalyst

CuFe2O4@starch (0.1 g) in ethanol at room temperature achieves 94% yield in 90 minutes. Starch acts as a green stabilizer, while CuFe2O4 nanoparticles provide Lewis acidity for accelerating the Michael addition.

Mechanistic Insights and Spectral Validation

Reaction Mechanism

  • Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Michael Addition : Dimedone attacks the nitrile’s β-carbon, forming a diketone intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the diketone’s enol oxygen generates the chromene ring.

Spectroscopic Characterization

  • FT-IR : Peaks at 3390–3256 cm⁻¹ (N–H stretch), 2193 cm⁻¹ (C≡N), 1705 cm⁻¹ (ester C=O), and 1657 cm⁻¹ (ketone C=O).
  • 1H NMR (DMSO-d6) :
    • δ 0.9–1.0 ppm (2 × CH3, singlet).
    • δ 3.7 ppm (COOCH3, singlet).
    • δ 4.3 ppm (CH, singlet, position 4).
    • δ 7.4–8.1 ppm (aromatic protons).
  • 13C NMR : 169.8 ppm (ester carbonyl), 196.2 ppm (ketone carbonyl), 57.9 ppm (C–CN).

Comparative Analysis of Methodologies

Table 2: Performance of Catalytic Systems
Catalyst Solvent Temp (°C) Time (min) Yield (%)
Nano-Kaoline/BF3/Fe3O4 Solvent-free 70 60 92
NS-Doped GOQDs Ethanol Reflux 120 98
CuFe2O4@Starch Ethanol RT 90 94

Key Trends :

  • Solvent-free systems reduce environmental impact but require higher temperatures.
  • Room-temperature reactions (CuFe2O4@starch) offer energy efficiency.
  • NS-doped GOQDs provide the highest yields but longer reaction times.

Chemical Reactions Analysis

Methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and receptors, leading to therapeutic effects. For example, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 4

The aryl/heteroaryl group at position 4 critically modulates electronic and steric properties.

Compound Name Position 4 Substituent Key Properties/Effects Reference
Methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-... (Target) 2-Nitrophenyl Strong electron-withdrawing effect; meta-nitro orientation may hinder π-stacking.
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-... 4-Hydroxy-3-methoxyphenyl Electron-donating groups enhance solubility; potential antioxidant activity.
2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-...-3-carbonitrile 4-Nitrophenyl Para-nitro group improves planarity for intermolecular interactions.
Ethyl 2-amino-4-(2,4-dichlorophenyl)-... 2,4-Dichlorophenyl Electron-withdrawing Cl groups; increased lipophilicity and steric hindrance.
2-Amino-4-[4-(dimethylamino)phenyl]-...-3-carbonitrile 4-(Dimethylamino)phenyl Electron-donating dimethylamino group; potential for charge-transfer interactions.

Key Insight : The 2-nitrophenyl group in the target compound provides distinct electronic effects compared to para-substituted nitro or electron-donating groups. This may influence reactivity in cycloaddition reactions or binding to biological targets .

Functional Group Variations at Position 3

The ester vs. carbonitrile group at position 3 alters polarity and reactivity.

Compound Name Position 3 Group Key Properties/Effects Reference
Target Compound Methyl ester Hydrolytically stable; moderate solubility in polar solvents.
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-...-3-carbonitrile Carbonitrile Higher reactivity (e.g., in nucleophilic additions); lower solubility in water.
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-... Ethyl ester Increased lipophilicity due to butoxy group; enhanced membrane permeability.
2-Methoxyethyl 2-amino-4-(4-(methoxycarbonyl)phenyl)-... 2-Methoxyethyl ester Bulky ester group reduces crystallinity; potential for tunable solubility.

Key Insight : The methyl ester in the target compound balances moderate solubility and stability, whereas carbonitrile derivatives offer synthetic versatility for further functionalization .

Biological Activity

Methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₂O₆
  • Molecular Weight : 372.38 g/mol

The structure features a chromene backbone with a nitrophenyl substituent and an amino group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Chromenes interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They activate caspases involved in programmed cell death and inhibit cell migration and invasion .
  • Case Study : A study demonstrated that a related chromene compound induced apoptosis in various cancer cell lines through caspase activation and reduced cell viability significantly compared to control groups .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent:

  • Efficacy : It has been shown to possess antibacterial properties against several strains of bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antidiabetic Effects

Preliminary studies suggest that this compound may have antidiabetic effects by modulating glucose metabolism:

  • Research Findings : The compound was observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on Activity
NitrophenylEnhances anticancer activity by increasing hydrophobic interactions with target proteins
Amino GroupEssential for enhancing solubility and bioavailability
Dimethyl GroupsContribute to increased potency against cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-component reaction (MCR) starting with substituted aldehydes (e.g., 2-nitrobenzaldehyde), active methylene compounds (e.g., ethyl acetoacetate), and cyclic enamines. Cyclization is catalyzed by organocatalysts (e.g., L-proline) or Brønsted acids (e.g., p-TSA) under reflux in ethanol or methanol. Optimization includes varying solvent polarity (e.g., ethanol vs. water), temperature (70–90°C), and catalyst loading (5–20 mol%) to improve yields (60–85%) .
  • Key Data :

CatalystSolventTemp (°C)Yield (%)Reference
L-prolineEthanol8078
p-TSAMethanol7065

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the stereochemistry of the chromene core and nitro-phenyl substituent. Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELX or Olex2 ensures precision (R factor < 0.05) .
  • LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 415.3) and purity (>95%) using C18 columns and acetonitrile/water gradients .
  • FT-IR identifies key functional groups: C=O (1680–1700 cm⁻¹), NO₂ (1520 cm⁻¹), and NH₂ (3300–3400 cm⁻¹) .

Q. What are the common solubility and stability challenges during storage?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under ambient light show decomposition (<5% over 30 days) via HPLC. For long-term storage, lyophilize and store at -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the chromene C-4 position, facilitating nucleophilic attacks (e.g., in Michael additions). Computational studies (DFT/B3LYP) reveal reduced HOMO-LUMO gaps (∆E = 3.2 eV) compared to non-nitrated analogs, correlating with increased bioactivity in cytotoxicity assays (IC50 = 12–18 µM vs. cancer cell lines) .

Q. How can contradictory data on enantioselective synthesis yields be resolved?

  • Methodological Answer : Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) arise from chiral catalyst selection (e.g., cinchona alkaloids vs. BINOL-phosphoric acids). Systematic screening using Design of Experiments (DoE) with parameters like catalyst loading (1–10 mol%), solvent (toluene vs. THF), and temperature (25–40°C) identifies optimal conditions. Validate via chiral HPLC (Chiralpak IA column) .

Q. What mechanistic insights explain the compound’s role in multi-target pharmacological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) reveals dual binding to COX-2 (ΔG = -9.2 kcal/mol) and β-tubulin (ΔG = -8.7 kcal/mol). In vitro assays (ELISA, Western blot) confirm COX-2 inhibition (IC50 = 1.8 µM) and microtubule disruption (EC50 = 5.3 µM). Synergistic effects are quantified via Chou-Talalay combination indices (CI < 0.7) .

Methodological Considerations for Experimental Design

Q. How should researchers design assays to evaluate the compound’s antioxidant potential while minimizing interference from the nitro group?

  • Methodological Answer : Use DPPH and ABTS assays with Trolox standards. Correct for nitro group interference via baseline subtraction (UV-Vis at 517 nm and 734 nm). Validate results with parallel O2•− scavenging assays (cytochrome c reduction) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity (>98%), enantiomeric excess (>85%).
  • Control Critical Process Parameters (CPPs): Stirring rate (200–400 rpm), cooling rate (1°C/min).
  • Use PAT tools (ReactIR) for real-time monitoring of intermediate formation .

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